molecular formula C18H21NO3 B4426271 2-(2-phenoxyethoxy)-N-propylbenzamide

2-(2-phenoxyethoxy)-N-propylbenzamide

Cat. No.: B4426271
M. Wt: 299.4 g/mol
InChI Key: WJSPUKUSVQVNED-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)-N-propylbenzamide is a benzamide derivative characterized by a propyl group attached to the benzamide nitrogen and a phenoxyethoxy substituent at the ortho position of the aromatic ring. The phenoxyethoxy group may enhance solubility and binding interactions compared to simpler alkyl or alkoxy substituents, though direct evidence for this compound remains sparse .

Properties

IUPAC Name

2-(2-phenoxyethoxy)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-12-19-18(20)16-10-6-7-11-17(16)22-14-13-21-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSPUKUSVQVNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
This compound Not Provided Not Provided Phenoxyethoxy, N-propyl Hypothesized enzyme inhibition
N-Propylbenzamide C10H13NO 163.22 N-propyl Enzyme inhibition
4-Hydroxy-N-propylbenzamide C10H13NO2 179.22 N-propyl, 4-hydroxy Enhanced hydrogen bonding
4-((2-((2-((4-Chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3-yl)methyl)-N-propylbenzamide C27H25ClN4O3S 521.03 Quinazoline core, N-propyl, chloro Antimicrobial, anticancer
2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbenzamide C18H17ClN2O2 328.80 Oxadiazole, N-propyl, chloro Not specified (structural analog)

Key Observations:

Alkyl Chain Length: The N-propyl group in this compound and its analogs (e.g., N-propylbenzamide) contributes to moderate hydrophobicity and steric bulk, which enhances binding affinity to hydrophobic enzyme pockets compared to shorter-chain derivatives like N-methyl or N-ethylbenzamides .

Phenoxyethoxy vs. Alkoxy Groups: The phenoxyethoxy substituent in the target compound may confer improved solubility and π-π stacking interactions relative to simpler alkoxy groups (e.g., ethoxy or methoxy) seen in compounds like N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide .

Quinazoline Derivatives : Compounds incorporating a quinazoline core (e.g., ) exhibit enhanced anticancer and antimicrobial activities due to their ability to intercalate with DNA or inhibit kinases .

Enzyme Inhibition

  • N-Propylbenzamide : Inhibits enzymes such as proteases and kinases via hydrophobic interactions with the propyl group .
  • Quinazoline Derivatives : Exhibit dual activity by targeting oxidative stress pathways and apoptosis regulators (e.g., Bcl-2 family proteins) .

Antimicrobial and Anticancer Potential

  • Chlorine or fluorine substituents (e.g., in and ) enhance bioactivity by increasing electrophilicity and membrane permeability .
  • The phenoxyethoxy group in the target compound may mimic natural substrates, as seen in phenoxy-containing antifungals like mepronil .

Physicochemical Properties

  • Solubility: The phenoxyethoxy group likely improves water solubility compared to purely alkyl-substituted benzamides, similar to 4-hydroxy-N-propylbenzamide .
  • Bioavailability : Bulky substituents (e.g., tert-butyl in N-T-butyl-2-methylbenzamide) reduce metabolic degradation but may hinder absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-phenoxyethoxy)-N-propylbenzamide
Reactant of Route 2
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2-(2-phenoxyethoxy)-N-propylbenzamide

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